4-Cyanophenylzinc iodide

Description

BenchChem offers high-quality 4-Cyanophenylzinc iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyanophenylzinc iodide including the price, delivery time, and more detailed information at info@benchchem.com.

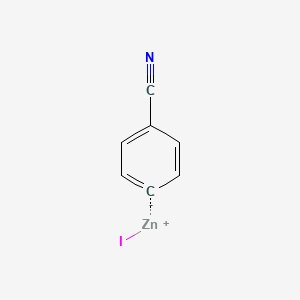

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H4INZn |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

benzonitrile;iodozinc(1+) |

InChI |

InChI=1S/C7H4N.HI.Zn/c8-6-7-4-2-1-3-5-7;;/h2-5H;1H;/q-1;;+2/p-1 |

InChI Key |

XUCIJAQWVQJKEF-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=[C-]1)C#N.[Zn+]I |

Canonical SMILES |

C1=CC(=CC=[C-]1)C#N.[Zn+]I |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyanophenylzinc Iodide: Synthesis, Handling, and Application in Modern Synthetic Chemistry

This guide provides an in-depth exploration of 4-cyanophenylzinc iodide, a versatile and highly functionalized organozinc reagent. Tailored for researchers, scientists, and professionals in drug development, this document will delve into its core properties, synthesis, safe handling, and critical applications in carbon-carbon bond formation, with a particular focus on the Nobel Prize-winning Negishi cross-coupling reaction.

Core Concepts: Understanding 4-Cyanophenylzinc Iodide

4-Cyanophenylzinc iodide is an organometallic compound featuring a zinc atom inserted into the carbon-iodine bond of 4-iodobenzonitrile. Its significance in organic synthesis stems from the unique reactivity profile of organozinc reagents. They are more reactive than organoboranes and organostannanes, yet they exhibit a remarkable tolerance for a wide array of functional groups, including esters, amides, and, critically in this case, nitriles[1]. This functional group tolerance obviates the need for many protection-deprotection steps that can complicate synthetic routes, making them highly valuable in the synthesis of complex molecules for pharmaceuticals and materials science.

Key Properties and Identification

A summary of the fundamental properties of 4-cyanophenylzinc iodide is presented in the table below.

| Property | Value | Source |

| CAS Number | 220213-92-3 | |

| Molecular Formula | C₇H₄INZn | |

| Synonyms | (4-cyanophenyl)(iodo)zinc | |

| Molecular Weight | 294.41 g/mol | |

| Typical Form | 0.5 M solution in Tetrahydrofuran (THF) | |

| Storage Temperature | 2-8°C |

The molecular structure of 4-cyanophenylzinc iodide is characterized by a zinc-iodide bond and a zinc-carbon bond with the cyanophenyl group.

Caption: Molecular structure of 4-Cyanophenylzinc Iodide.

Synthesis of 4-Cyanophenylzinc Iodide

The most direct and widely used method for the preparation of functionalized arylzinc iodides is the direct insertion of metallic zinc into the corresponding aryl iodide. This method is advantageous as it proceeds under relatively mild conditions and tolerates a variety of functional groups.

Experimental Protocol: Synthesis from 4-Iodobenzonitrile

This protocol is adapted from the work of K. T. Tan and A. P. Chopa, who demonstrated the efficient synthesis of arylzinc iodides in ethereal solvents[2][3].

Materials:

-

4-Iodobenzonitrile (1.0 eq)

-

Zinc dust (<10 micron, activated) (2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (for testing completion)

-

Standard Schlenk line and glassware

Procedure:

-

Glassware Preparation: All glassware must be rigorously dried in an oven at >120°C overnight and cooled under a stream of inert gas (Argon or Nitrogen).

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the activated zinc dust. The flask is then evacuated and backfilled with inert gas three times.

-

Addition of Reactants: A solution of 4-iodobenzonitrile in anhydrous THF is added to the flask via cannula.

-

Reaction: The mixture is stirred at 70°C. The progress of the reaction can be monitored by quenching an aliquot with a solution of iodine in THF. The disappearance of the starting aryl iodide (visualized by TLC or GC) indicates the formation of the organozinc reagent.

-

Completion and Use: The reaction is typically complete within 24 hours. The resulting solution of 4-cyanophenylzinc iodide is then cooled to room temperature and is ready for use in subsequent reactions. It is generally not isolated but used in situ.

Yield: This procedure typically affords the 4-cyanophenylzinc iodide in approximately 85% yield, as determined by quenching with iodine and subsequent GC analysis[2][3].

Caption: Workflow for the synthesis of 4-cyanophenylzinc iodide.

The Negishi Cross-Coupling Reaction: A Key Application

The Negishi cross-coupling is a powerful palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate[4][5]. The high functional group tolerance and reactivity of 4-cyanophenylzinc iodide make it an excellent coupling partner in this reaction.

Mechanism of the Negishi Coupling

The catalytic cycle of the Negishi coupling is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) complex.

-

Transmetalation: The organozinc reagent (Ar-ZnI) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocol: Negishi Coupling with an Aryl Bromide

This protocol provides a general procedure for the coupling of in situ generated 4-cyanophenylzinc iodide with an aryl bromide.

Materials:

-

Solution of 4-cyanophenylzinc iodide in THF (from the previous step) (1.2 eq)

-

Aryl bromide (e.g., 4-bromoanisole) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous THF

Procedure:

-

Catalyst Preparation: In a separate, dry Schlenk flask under inert atmosphere, the palladium catalyst is dissolved or suspended in anhydrous THF.

-

Addition of Coupling Partners: The aryl bromide is added to the catalyst mixture. Subsequently, the previously prepared solution of 4-cyanophenylzinc iodide is transferred to this flask via cannula at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60°C) until the starting materials are consumed (monitored by TLC or GC).

-

Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Expected Yields: Negishi couplings with arylzinc reagents are known for their high efficiency, with yields often exceeding 90% for unhindered coupling partners.

Safe Handling and Storage

Organozinc reagents, including 4-cyanophenylzinc iodide, are air- and moisture-sensitive. While not typically pyrophoric like some alkyllithium reagents, they will readily decompose upon exposure to the atmosphere. Therefore, strict adherence to air-free techniques is paramount.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses are mandatory at all times. For transfers, chemical splash goggles and a face shield are recommended.

-

Hand Protection: Nitrile gloves should be worn. For larger scale operations, wearing a pair of neoprene gloves over the nitrile gloves provides additional protection.

-

Body Protection: A flame-retardant lab coat should be worn, and synthetic clothing should be avoided.

Handling Procedures:

-

All manipulations must be performed under an inert atmosphere (argon or nitrogen) using a Schlenk line or in a glovebox.

-

Transfers of the reagent solution should be carried out using gas-tight syringes or cannulas.

-

Ensure all glassware is thoroughly dried and purged with inert gas before use.

-

Work in a well-ventilated fume hood.

Storage:

-

4-Cyanophenylzinc iodide solutions should be stored in a tightly sealed container (e.g., a Sure/Seal™ bottle) under an inert atmosphere.

-

Store in a refrigerator at 2-8°C.

Applications in Drug Discovery and Materials Science

The 4-cyanophenyl motif is a common structural feature in many biologically active molecules and functional materials. The cyano group can act as a hydrogen bond acceptor and can be a precursor to other functional groups such as carboxylic acids or tetrazoles, which are important pharmacophores. The ability to introduce this moiety in a highly functionalized molecule via a reliable C-C bond-forming reaction makes 4-cyanophenylzinc iodide a valuable tool for medicinal chemists. For instance, the synthesis of biaryl compounds containing a cyano group is a key step in the development of various enzyme inhibitors and receptor antagonists.

In materials science, the introduction of the polar cyano group can influence the electronic and photophysical properties of organic molecules, making this reagent useful in the synthesis of materials for organic light-emitting diodes (OLEDs) and other electronic devices.

Conclusion

4-Cyanophenylzinc iodide is a powerful and versatile reagent in modern organic synthesis. Its high reactivity, coupled with its tolerance for a wide range of functional groups, makes it an ideal choice for the construction of complex molecular architectures through reactions such as the Negishi cross-coupling. By understanding its properties, mastering its synthesis and handling, and appreciating its potential applications, researchers can leverage this valuable tool to advance their synthetic endeavors in drug discovery, materials science, and beyond.

References

-

Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45(36), 6040-6044. [Link]

-

Tan, K. T., & Chopa, A. P. (2003). Functionalized Arylzinc Compounds in Ethereal Solvent: Direct Synthesis from Aryl Iodides and Zinc Powder and Application to Pd-Catalyzed Reaction with Allylic Halides. The Journal of Organic Chemistry, 68(6), 2347-2351. [Link]

-

Functionalized arylzinc compounds in ethereal solvent: direct synthesis from aryl iodides and zinc powder and application to Pd-catalyzed reaction with allylic halides. (2003). PubMed. [Link]

-

Negishi coupling. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

-

Negishi Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

Sources

- 1. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Functionalized arylzinc compounds in ethereal solvent: direct synthesis from aryl iodides and zinc powder and application to Pd-catalyzed reaction with allylic halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Negishi coupling - Wikipedia [en.wikipedia.org]

- 5. Negishi Coupling [organic-chemistry.org]

Advanced Applications and Mechanistic Profiling of (4-Cyanophenyl)(iodo)zinc in Cross-Coupling Methodologies

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

In the landscape of modern organometallic chemistry, the strategic formation of carbon-carbon bonds relies heavily on reagents that balance reactivity with functional group tolerance. (4-Cyanophenyl)(iodo)zinc , commonly referred to as 4-cyanophenylzinc iodide, is a premier organozinc reagent utilized extensively in Negishi cross-coupling reactions[1]. Unlike highly reactive organolithium or Grignard reagents, organozinc compounds exhibit attenuated nucleophilicity, allowing them to tolerate sensitive moieties—such as esters, nitriles, and even acidic protons (e.g., unprotected anilines)—without requiring tedious protection-deprotection sequences[1].

This whitepaper provides an in-depth technical analysis of the physicochemical properties, synthesis mechanics, and catalytic applications of (4-cyanophenyl)(iodo)zinc, grounded in field-proven methodologies and self-validating experimental protocols.

Structural and Physicochemical Profile

Understanding the baseline properties of (4-cyanophenyl)(iodo)zinc is critical for maintaining reagent integrity. Due to its sensitivity to moisture and oxygen, it is predominantly synthesized and stored as a stabilized solution in tetrahydrofuran (THF)[2].

Table 1: Physicochemical Properties

| Property | Specification |

| Chemical Name | (4-Cyanophenyl)(iodo)zinc |

| CAS Number | 220213-92-3 |

| Molecular Formula | C₇H₄INZn |

| Molecular Weight | 294.41 g/mol |

| Standard Commercial Form | 0.50 M solution in Tetrahydrofuran (THF) |

| Functional Group Tolerance | High (Tolerates -CN, -CO₂R, -NH₂, -OH)[1] |

| Storage Conditions | 2–8°C (Refrigerator), strictly under inert atmosphere (Ar/N₂) |

Mechanistic Causality in Reagent Synthesis

The synthesis of (4-cyanophenyl)(iodo)zinc is typically achieved via the direct insertion of elemental zinc into 4-iodobenzonitrile[3]. However, commercial zinc dust is invariably coated with a passivating layer of zinc oxide, which inhibits the single-electron transfer required for oxidative insertion into the aryl iodide bond.

The Causality of Activation: To establish a self-validating and reproducible protocol, chemical activation of the zinc surface is mandatory. The sequential addition of 1,2-dibromoethane and chlorotrimethylsilane (TMSCl) serves a dual mechanistic purpose[3][4]:

-

1,2-Dibromoethane reacts with zinc to generate ethylene gas and zinc bromide. The effervescence physically disrupts the oxide lattice, while ZnBr₂ acts as a mild Lewis acid.

-

TMSCl subsequently scavenges residual oxygen and water, forming volatile siloxanes and exposing a highly reactive, pristine Zn(0) surface.

Caption: Workflow for the synthesis and self-validation of (4-cyanophenyl)(iodo)zinc.

The Negishi Cross-Coupling: Overcoming Transmetalation Barriers

Organozinc reagents exhibit attenuated nucleophilicity compared to their magnesium or lithium counterparts. While this endows them with exceptional functional group tolerance, it creates a kinetic bottleneck during the transmetalation step of the catalytic cycle[1].

The Causality of Catalyst Selection: To overcome this barrier, the Pd(OAc)₂/SPhos catalyst system is highly recommended[5][6]. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an electron-rich, sterically demanding biaryl phosphine.

-

Oxidative Addition: The electron density of the dicyclohexylphosphino group accelerates the oxidative addition of the palladium center into the aryl halide bond[5].

-

Reductive Elimination: The steric bulk of the dimethoxybiphenyl backbone induces geometric strain, forcing rapid reductive elimination and effectively pulling the sluggish transmetalation step forward[5].

Caption: Catalytic cycle of the Negishi cross-coupling utilizing the Pd/SPhos system.

Self-Validating Experimental Methodologies

A robust chemical process must be self-validating. The protocols below integrate empirical checks to prevent downstream failures.

Protocol A: Synthesis and Titration of (4-Cyanophenyl)(iodo)zinc

Note: Organozinc synthesis is heterogeneous; conversion rates fluctuate based on stirring efficiency. Relying on theoretical yield is a critical failure point. Iodometric titration provides exact molarity, ensuring precise stoichiometry[3].

-

Zinc Drying: Place zinc powder (38 mmol, 2.49 g) in an Argon-flushed Schlenk flask. Dry under high vacuum (1 mbar) at 250 °C for 30 minutes[3].

-

Activation: Cool to 25 °C, refill with Argon. Add anhydrous THF (25 mL). Add 1,2-dibromoethane (1.25 mmol, 0.11 mL) and heat gently until bubbling is observed. Add TMSCl (1.25 mmol, 0.16 mL) and stir for 15 minutes[3].

-

Insertion: Add 4-iodobenzonitrile (25 mmol) neat or as a concentrated THF solution. Stir the heterogeneous mixture for 18 hours at 25 °C[3].

-

Separation: Allow unreacted zinc to settle. Carefully transfer the supernatant (the active reagent) to a dry, Argon-flushed flask via syringe.

-

Self-Validation (Titration): Titrate a 1.0 mL aliquot of the reagent against a standardized solution of iodine in THF. The disappearance of the iodine color indicates the endpoint, yielding the exact molarity (typically ~0.95 M)[3].

Protocol B: General Procedure for Negishi Coupling (Pd/SPhos)

-

Catalyst Preparation: In a dry, Argon-flushed 20 mL Schlenk tube, charge the aryl halide (e.g., 4-bromoaniline, 3.0 mmol), Pd(OAc)₂ (1 mol%, 0.03 mmol), SPhos (2 mol%, 0.06 mmol), and anhydrous THF (2 mL)[1][3].

-

Complexation: Stir the mixture for 5 minutes at 25 °C to allow the active L-Pd(0) complex to form[1].

-

Coupling: Slowly add the titrated (4-cyanophenyl)(iodo)zinc solution (1.2 equivalents, 3.6 mmol) via syringe[1].

-

Reaction: Stir the mixture for 2 hours at 25 °C. The mild conditions prevent the degradation of sensitive functional groups[1].

-

Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3 x 25 mL). Wash the combined organic phases with an aqueous thiourea solution (to scavenge palladium residues) and dry over Na₂SO₄[1][3].

Quantitative Reaction Scope

The true utility of (4-cyanophenyl)(iodo)zinc is demonstrated by its performance against sterically hindered or electronically deactivated electrophiles, particularly those containing acidic protons which would immediately quench Grignard reagents[1][3].

Table 2: Representative Yields in Pd/SPhos-Catalyzed Negishi Couplings

| Aryl Halide Substrate | Organozinc Reagent | Catalyst System | Conditions | Isolated Yield |

| 4-Bromoaniline | (4-Cyanophenyl)(iodo)zinc | Pd(OAc)₂ / SPhos | THF, 25°C, 2h | 96% [1][3] |

| 2-Bromoaniline | (4-Cyanophenyl)(iodo)zinc | Pd(OAc)₂ / SPhos | THF, 25°C, 2h | 98% [5] |

| (4-Bromobenzyl)butylamine | (4-Cyanophenyl)(iodo)zinc | Pd(OAc)₂ / SPhos | THF, 25°C, 2h | 97% [1][7] |

Data demonstrates that even in the presence of primary and secondary amines, the cross-coupling proceeds to near-quantitative yields without the need for protecting groups.

References

-

Gosmini, C., and Corpet, M. "Negishi Cross-Coupling." Thieme-connect. Available at:[Link]

-

Knochel, P. et al. "Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms with Organozinc Reagents Supporting Info." LMU München / AWS. Available at: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 4-Cyanophenylzinc iodide, 0.50 M in THF | 220213-92-3 [sigmaaldrich.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | 657408-07-6 | Benchchem [benchchem.com]

- 6. 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | 657408-07-6 | Benchchem [benchchem.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Technical Guide: Stability, Storage, and Validation of 4-Cyanophenylzinc Iodide

Executive Summary

4-Cyanophenylzinc iodide (typically 0.5 M in THF) is a functionalized organozinc reagent utilized primarily in Negishi cross-coupling reactions. Unlike hard nucleophiles (Grignards, organolithiums), this reagent exhibits high functional group tolerance due to the moderate polarity of the C-Zn bond. However, this same attribute renders it susceptible to "silent" degradation—where the reagent hydrolyzes or oxidizes without obvious visual cues like rapid color change or violent exotherm.

This guide outlines the physicochemical stability profile of the reagent and provides a self-validating storage and titration protocol to ensure experimental reproducibility in drug discovery workflows.

Part 1: Chemical Nature & Instability Mechanisms

To store this reagent effectively, one must understand the mechanisms that drive its decomposition. 4-Cyanophenylzinc iodide is not a simple solution; it is a complex equilibrium of solvated species.

The Schlenk Equilibrium and Solvation

In Tetrahydrofuran (THF), organozinc halides exist in a Schlenk equilibrium, often stabilized by the solvent or added salts (like LiCl, if prepared via Knochel’s method):

-

Impact: At lower temperatures (

C), solubility decreases, potentially causing the precipitation of

Degradation Pathways

The reagent is thermodynamically unstable with respect to protonolysis and oxidation.

-

Hydrolysis (Moisture Sensitivity): The nitrile group is electron-withdrawing, polarizing the C-Zn bond. Upon contact with water (even ppm levels in wet THF), it irreversibly protonates to form benzonitrile and basic zinc salts.

-

Reaction:

-

-

Oxidation: Oxygen inserts into the C-Zn bond to form a zinc peroxide species, which rearranges to a zinc phenoxide.

-

Result: Loss of nucleophilicity; the resulting phenoxide is inactive in Negishi couplings.

-

Visualization of Degradation Logic

Figure 1: Mechanistic pathways for the degradation of arylzinc reagents upon exposure to environmental contaminants.

Part 2: Storage Protocols (The "Gold Standard")

Commercial solutions are typically supplied in Sure/Seal™ or AcroSeal™ bottles. Once punctured, the integrity of the factory seal is compromised.

Environmental Specifications

| Parameter | Specification | Rationale |

| Temperature | 2°C to 8°C | Retards THF evaporation and slows oxidation kinetics. Avoid freezing ( |

| Atmosphere | Argon (Preferred) | Argon is heavier than air, forming a protective blanket over the liquid surface. Nitrogen is acceptable but less effective in static storage. |

| Container | Original + Parafilm | After use, wrap the septum with Parafilm to reduce gas exchange. |

| Light | Dark/Amber | Iodides are light-sensitive; photons can liberate free iodine ( |

The "Positive Pressure" Technique

Never withdraw reagent from the bottle without replacing the volume with inert gas. Creating a vacuum inside the bottle pulls atmospheric moisture in through the septum puncture tracks.

-

Inlet: Insert an Argon line (via a needle) into the headspace.

-

Withdraw: Insert the syringe and withdraw the liquid.

-

Equilibrate: Remove the liquid syringe before removing the gas line to leave a slight positive pressure inside the bottle.

Part 3: Quality Control (Self-Validating System)

Trustworthiness Principle: Never assume the molarity on the label is current. Organozincs degrade over time. The Knochel Titration is the only authoritative method to validate activity.

Why Standard Acid/Base Titration Fails

Simple hydrolysis and titration with acid measures total base, which includes the active reagent PLUS any basic degradation products (like Zn(OH)I or alkoxides). This leads to false positives (overestimation of activity).

The Knochel Method (Iodine/LiCl)

This method relies on the rapid iodolysis of the C-Zn bond.

-

Reagent: Iodine (

) in THF. -

Additive: Lithium Chloride (LiCl). Crucial Step: LiCl is required to solubilize the generated

. Without LiCl, precipitates form, obscuring the endpoint.

Step-by-Step Protocol

-

Preparation of Standard:

-

Flame-dry a 10 mL Schlenk flask or vial under Argon.

-

Add accurately weighed Iodine (

, approx. 254 mg, 1.0 mmol). -

Add 3–5 mL of 0.5 M LiCl in dry THF . (LiCl accelerates the reaction and sharpens the endpoint).

-

Result: A dark brown solution.

-

-

Titration:

-

Add the 4-Cyanophenylzinc iodide solution dropwise via a 1.0 mL syringe (graduated) into the brown iodine solution at

C (ice bath). -

Endpoint: The solution turns from Dark Brown

Yellow -

The endpoint is reached when the brown color completely disappears.[1]

-

-

Calculation:

(Note: The factor of 2 accounts for the stoichiometry if using specific organometallics, but for R-Zn-X + I2 -> R-I + ZnXI, the ratio is 1:1. However, standard Knochel practice often calculates against the I2 moles directly. Verify stoichiometry:

Titration Logic Flow

Figure 2: Logical workflow for the Knochel Iodine/LiCl titration method.

References

-

Knochel, P. et al. (2006).[2] A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[2][3][4] Synthesis, 2006(5), 890–891.[4]

-

Sigma-Aldrich. (n.d.).[5] 4-Cyanophenylzinc iodide solution, 0.5 M in THF Product Specification. Retrieved from Sigma-Aldrich.[1][5][6]

- Rieke, R. D. (2000). Preparation of Organometallic Reagents Using Active Zinc. Aldrichimica Acta, 33(2), 52-60.

-

Fisher Scientific. (2021). Safety Data Sheet: 4-Cyanophenylzinc iodide.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. 4-Cyanophenylzinc bromide 0.5M tetrahydrofuran 131379-14-1 [sigmaaldrich.com]

4-Cyanophenylzinc iodide mechanism of formation

An In-depth Technical Guide to the Formation Mechanism of 4-Cyanophenylzinc Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of 4-cyanophenylzinc iodide, a crucial organozinc reagent in modern synthetic chemistry. Organozinc compounds are valued for their high functional group tolerance and reactivity in pivotal carbon-carbon bond-forming reactions, such as the Negishi cross-coupling.[1][2][3] This document will delve into the mechanistic intricacies of the direct insertion of zinc metal into the carbon-iodine bond of 4-iodobenzonitrile, the critical role of zinc activation, and the influence of various reaction parameters. Detailed experimental protocols and visual representations of the mechanistic pathways are provided to equip researchers with the foundational knowledge and practical insights required for the successful synthesis and application of this versatile reagent.

Introduction: The Significance of Arylzinc Reagents

Organozinc reagents have become indispensable tools in organic synthesis.[4] Their moderate reactivity, coupled with a remarkable tolerance for a wide array of functional groups (e.g., esters, nitriles, ketones), distinguishes them from more reactive organometallic counterparts like organolithium or Grignard reagents.[5][6] This chemoselectivity is paramount in the synthesis of complex molecules, particularly in the pharmaceutical industry, where the preservation of sensitive functional moieties is often a necessity. 4-Cyanophenylzinc iodide, bearing a nitrile group, is a prime example of a functionalized arylzinc reagent that finds extensive use in the construction of biaryl structures and other complex aromatic systems through palladium- or nickel-catalyzed cross-coupling reactions.[1][7][8]

The Core Mechanism: Oxidative Addition and Solubilization

The formation of 4-cyanophenylzinc iodide from 4-iodobenzonitrile and metallic zinc is not a simple, one-step process. It proceeds through a heterogeneous reaction at the surface of the zinc metal, which can be mechanistically dissected into two primary stages: oxidative addition and solubilization.[9]

Step 1: Oxidative Addition at the Zinc Surface

The initial and rate-determining step is the oxidative addition (or insertion) of the zinc metal into the carbon-iodine bond of 4-iodobenzonitrile.[9][10] In this process, the zinc metal, formally in the Zn(0) oxidation state, is oxidized to Zn(II). This reaction occurs on the surface of the zinc particles and results in the formation of a surface-bound organozinc intermediate.[9][11]

The reactivity of the aryl halide follows the order I > Br > Cl, which is consistent with the bond dissociation energies of the carbon-halogen bond.[1][12] The electron-withdrawing nature of the nitrile group in 4-iodobenzonitrile can also influence the rate of this step.

Caption: The two-step mechanism of 4-cyanophenylzinc iodide formation.

Step 2: Solubilization of the Surface Intermediate

Once the organozinc species is formed on the zinc surface, it must be solubilized into the reaction medium to become a synthetically useful reagent.[9] This step can be slow and may lead to the passivation of the zinc surface, thereby halting the reaction. The choice of solvent and the presence of activating agents are crucial for promoting efficient solubilization.[9][10]

In a solvent like tetrahydrofuran (THF), the solubilization is facilitated by the coordination of solvent molecules to the zinc center. The addition of lithium chloride (LiCl) has been shown to be highly effective in accelerating this step.[6] LiCl breaks down the organozinc aggregates on the surface, forming a soluble "ate" complex (e.g., [NC-C₆H₄-ZnICl]⁻Li⁺), which readily dissolves in the solvent.[9][13]

Critical Factors Influencing Reagent Formation

The successful and efficient synthesis of 4-cyanophenylzinc iodide is contingent upon several key experimental parameters. Understanding and optimizing these factors is essential for achieving high yields and reproducibility.

The Nature and Activation of Zinc Metal

Standard commercial zinc dust is often not reactive enough to facilitate the oxidative addition with aryl iodides at a practical rate.[2][5] This is due to a passivating layer of zinc oxide on its surface and its relatively low surface area. Therefore, an "activation" step is almost always necessary.

-

Rieke® Zinc: One of the most effective forms of activated zinc is Rieke® zinc, which is prepared by the reduction of a zinc salt (e.g., ZnCl₂) with an alkali metal like lithium or potassium.[14][15] This method produces highly porous, nano- to micro-sized zinc particles with a large, clean surface area, rendering them exceptionally reactive.[14][15] The reactivity of Rieke® zinc can also be influenced by the salt byproducts present in the supernatant from its preparation.[11][16][17]

-

Chemical Activation: In-situ chemical activation of zinc dust is a more convenient and widely used approach. Common activating agents include:

-

1,2-Dibromoethane or Iodine (I₂): These are used in small amounts to etch the zinc surface, removing the oxide layer and creating fresh reactive sites.[9]

-

Trimethylsilyl Chloride (TMSCl): TMSCl is also an effective activating agent that cleans the zinc surface.[9]

-

Lithium Chloride (LiCl): As developed by Knochel, LiCl is not only crucial for the solubilization step but also plays a role in activating the zinc surface by disrupting the oxide layer.[6][9]

-

The Role of Solvents

The choice of solvent is critical as it influences both the oxidative addition and solubilization steps.

-

Ethereal Solvents (THF, Diethyl Ether): Tetrahydrofuran (THF) is the most commonly used solvent for the preparation of arylzinc reagents.[6] Its coordinating ability helps to stabilize the organozinc species in solution.

-

Polar Aprotic Solvents (DMSO, DMF, DMAc): Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) can significantly accelerate the rate of oxidative addition.[9][10] However, their high boiling points can complicate product isolation, and they may have compatibility issues with certain functional groups.[9] Studies have shown that DMSO accelerates the oxidative addition step itself, whereas LiCl in THF primarily accelerates the solubilization of the surface intermediates.[9][10]

| Condition | Effect on Oxidative Addition | Effect on Solubilization | Overall Impact on Reagent Formation |

| Zinc Dust (unactivated) | Very Slow / No Reaction | N/A | Inefficient / Fails |

| Rieke® Zinc | Fast | Moderate | Highly Efficient |

| Zinc Dust + LiCl in THF | Moderate | Fast | Efficient and Practical |

| Zinc Dust in DMSO | Fast | Moderate | Efficient, but solvent removal can be an issue |

Caption: Summary of the effects of different conditions on the formation of arylzinc reagents.

Experimental Protocol: Synthesis of 4-Cyanophenylzinc Iodide

This protocol describes a reliable and efficient method for the laboratory-scale synthesis of 4-cyanophenylzinc iodide using LiCl-activated zinc dust.

Reagents and Materials

-

Zinc dust (<10 µm, 98%+)

-

Lithium chloride (anhydrous, 99%+)

-

4-Iodobenzonitrile (99%)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (for initiation, optional)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware (Schlenk flask, dropping funnel, etc.)

Step-by-Step Procedure

-

Preparation: To a flame-dried 100 mL Schlenk flask under an inert atmosphere, add zinc dust (1.5 eq) and anhydrous lithium chloride (1.2 eq).

-

Activation: Heat the flask gently under vacuum to ensure all components are dry, then backfill with inert gas. Add anhydrous THF (approx. 0.5 M final concentration).

-

Initiation: A small crystal of iodine can be added to initiate the reaction, indicated by the disappearance of the iodine color.

-

Reagent Addition: Dissolve 4-iodobenzonitrile (1.0 eq) in anhydrous THF in a dropping funnel. Add this solution dropwise to the stirred zinc suspension at room temperature.

-

Reaction: An exotherm is usually observed. The reaction progress can be monitored by GC analysis of hydrolyzed aliquots to check for the consumption of the starting material. The reaction is typically complete within 2-4 hours at room temperature or with gentle heating (40-50°C).

-

Completion and Use: Once the reaction is complete, allow the excess zinc dust to settle. The resulting greyish supernatant containing the 4-cyanophenylzinc iodide solution can be cannulated and used directly in subsequent reactions, such as a Negishi coupling.

Caption: Experimental workflow for the synthesis of 4-cyanophenylzinc iodide.

Conclusion

The formation of 4-cyanophenylzinc iodide via the direct insertion of zinc into 4-iodobenzonitrile is a foundational reaction for accessing a highly versatile and functionalized organometallic reagent. The mechanism is a two-step process involving a surface-mediated oxidative addition followed by solubilization into the reaction medium. The efficiency of this transformation is critically dependent on the reactivity of the zinc metal and the strategic use of solvents and activating additives like lithium chloride. By understanding these mechanistic underpinnings and optimizing the reaction conditions, researchers can reliably generate this valuable reagent for use in a wide range of synthetic applications, from academic research to the industrial production of fine chemicals and pharmaceuticals.

References

-

Negishi, E. (n.d.). Negishi coupling. Wikipedia. Retrieved from [Link]

-

Jackson, M. D., & Lin, Y. S. (2022). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of chemical research, 55(15), 2079–2090. Retrieved from [Link]

-

Mohr, F. (2008). An Efficient and Reliable Procedure for the Preparation of Highly Reactive Rieke Zinc. Synthesis, (13), 2113-2115. Retrieved from [Link]

-

Casares, J. A., Espinet, P., Fuentes, B., Garcı́a-Melchor, M., Lledós, A., Maseras, F., & Ujaque, G. (2007). Insights into the Mechanism of the Negishi Reaction: ZnRX versus ZnR2 Reagents. Journal of the American Chemical Society, 129(12), 3508–3509. Retrieved from [Link]

-

SynArchive. (n.d.). Negishi Coupling. Retrieved from [Link]

-

Jackson, M. D., & Lin, Y. S. (2022). Reactivity Differences of Rieke Zinc Arise Primarily from Salts in the Supernatant, not in the Solids. Journal of the American Chemical Society, 144(27), 12066–12075. Retrieved from [Link]

-

Jackson, M. D., & Lin, Y. S. (2022). Reactivity Differences of Rieke Zinc Arise Primarily from Salts in the Supernatant, Not in the Solids. Journal of the American Chemical Society, 144(27), 12066–12075. Retrieved from [Link]

-

Gosmini, C., Rollin, Y., Nédélec, J. Y., & Périchon, J. (2000). New Efficient Preparation of Arylzinc Compounds from Aryl Halides Using Cobalt Catalysis and Sacrificial Anode Process. The Journal of Organic Chemistry, 65(19), 6024–6026. Retrieved from [Link]

- Clapham, P. B., & Rickard, D. J. (1999). Process for the preparation of an organozinc reagent. Google Patents.

-

Jackson, M. D., & Lin, Y. S. (2022). Reactivity Differences of Rieke Zinc Arise Primarily from Salts in the Supernatant, Not in the Solids. Journal of the American Chemical Society, 144(27), 12066–12075. Retrieved from [Link]

-

Casotti, G., Iuliano, A., & Carpita, A. (2018). Arylzinc Halides by Silver Catalyzed Zinc Insertion into Aryl Iodides. European Journal of Organic Chemistry, 2018(48), 6901-6908. Retrieved from [Link]

-

Slideshare. (n.d.). ORGANOZINC REAGENT. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

-

Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45(36), 6040-6044. Retrieved from [Link]

-

Correa, A., & Bolm, C. (2009). Nickel-catalysed Negishi cross-coupling reactions: scope and mechanisms. Chemical Society Reviews, 38(6), 1671-1679. Retrieved from [Link]

-

LMU Munich. (n.d.). New Methods for the Synthesis of Organozinc and Organocopper Reagents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). New Efficient Preparation of Arylzinc Compounds from Aryl Halides Using Cobalt Catalysis and Sacrificial Anode Process. Retrieved from [Link]

-

Hartwig, J. F. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry, 16(2), 221–229. Retrieved from [Link]

- Rieke, R. D., & Rieke, L. I. (2010). Highly reactive zinc form, method for the production thereof, and use of the same. Google Patents.

-

LibreTexts Chemistry. (2022). 4.9: Oxidative Addition of Polar Reagents. Retrieved from [Link]

-

Zhu, L. (1991). The direct formation of functionalized alkyl(aryl)zinc halides by oxidative addition of highly reactive zinc with organic halides and their reactions with acid chlorides, .alpha.,.beta.-unsaturated ketones, and allylic, aryl, and vinyl halides. Journal of Organic Chemistry, 56(4), 1445-1453. Retrieved from [Link]

-

Deka, R. C., & Sarmah, B. (2025). Unveiling the molecular mechanism of Mn and Zn-catalyzed Ullmann-type C–O cross-coupling reactions. Physical Chemistry Chemical Physics, 27(4), 2948-2957. Retrieved from [Link]

-

Rummelt, S. M., & Chirik, P. J. (2021). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Journal of the American Chemical Society, 143(15), 5928–5936. Retrieved from [Link]

-

Professor Dave Explains. (2023, January 25). Organometallic Reactions Part 2: Oxidative Addition [Video]. YouTube. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenepropanoic acid, 4-cyano-, ethyl ester. Retrieved from [Link]

-

Stenutz. (n.d.). 4-iodobenzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Iodobenzonitrile. PubChem Compound Database. Retrieved from [Link]

-

Jackson, M. D., & Lin, Y. S. (2020). Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis. Angewandte Chemie International Edition, 59(43), 19020-19024. Retrieved from [Link]

-

ResearchGate. (2025). New mechanistic insights into the gas-phase formation of methylzinc iodide via methyl iodide C-I activation with atomic zinc in excited triplet state as offered by the CCSD(T) study. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). S120: Chemical Rxns – Synthesis & Decomposition – Zn & I2. Lecture Demonstration Manual General Chemistry. Retrieved from [Link]

-

Ramsey, D. (2020, September 14). Synthesis Reaction in RamZland!⚗️ Zn(s) + I2(s) → ZnI2(s) [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. ORGANOZINC REAGENT | PPTX [slideshare.net]

- 3. Nickel-catalysed Negishi cross-coupling reactions: scope and mechanisms - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 7. synarchive.com [synarchive.com]

- 8. Negishi Coupling [organic-chemistry.org]

- 9. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactivity Differences of Rieke Zinc Arise Primarily from Salts in the Supernatant, not in the Solids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

- 15. US7759509B2 - Highly reactive zinc form, method for the production thereof, and use of the same - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Reactivity Differences of Rieke Zinc Arise Primarily from Salts in the Supernatant, Not in the Solids - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of 4-Cyanophenylzinc Iodide with Electrophiles: A Technical Guide to Cross-Coupling and Functionalization

Executive Summary

Organozinc reagents occupy a privileged space in organometallic chemistry, offering an optimal balance between nucleophilic reactivity and functional group tolerance. Unlike their highly reactive organolithium or Grignard counterparts, organozinc halides such as 4-cyanophenylzinc iodide (CAS: 220213-92-3) do not spontaneously react with sensitive electrophilic groups like esters, ketones, or nitriles at ambient temperatures[1]. This chemoselectivity is paramount in late-stage drug development and complex natural product synthesis, where the preservation of existing pharmacophores is required. The cyano group is strongly electron-withdrawing, which would normally destabilize a carbanion equivalent; however, the highly covalent character of the C-Zn bond moderates this effect, yielding a reagent that is stable in tetrahydrofuran (THF) solutions[2].

Preparation Modalities and Causality

The synthesis of 4-cyanophenylzinc iodide requires careful control of the metalation process to preserve the electrophilic cyano group. Two primary methods are employed in modern synthetic laboratories:

-

Direct Insertion of Highly Reactive Zinc : Rieke zinc (Zn*), prepared by the reduction of ZnCl₂ with alkali metals, readily undergoes oxidative addition into the carbon-iodine bond of 4-iodobenzonitrile under mild conditions[3]. This method avoids the need for cryogenic temperatures and tolerates the cyano group perfectly.

-

Halogen-Magnesium Exchange followed by Transmetalation : Developed extensively by the Knochel group, this method utilizes an isopropylmagnesium chloride–lithium chloride complex (

-PrMgCl·LiCl)[4]. The addition of LiCl is not merely a salt additive; it fundamentally alters the causality of the reaction by breaking up the polymeric aggregates of the Grignard reagent. This increases the kinetic basicity and solubility of the reagent, allowing the I/Mg exchange to occur rapidly at sub-zero temperatures before any nucleophilic attack on the cyano group can occur. Subsequent transmetalation with ZnI₂ yields the stable 4-cyanophenylzinc iodide[5].

Reactivity Profile with Electrophiles

4-Cyanophenylzinc iodide acts as a mild nucleophile. Its reactivity is dramatically enhanced in the presence of transition metal catalysts (Pd, Ni, Cu), allowing it to couple with a diverse array of electrophiles.

-

Aryl and Vinyl Halides (Negishi Coupling) : The most prominent application. Palladium catalysts, particularly those ligated with electron-rich, sterically demanding phosphines like SPhos, facilitate the coupling of 4-cyanophenylzinc iodide with aryl bromides and chlorides[6].

-

Heterocyclic Electrophiles : The reagent successfully couples with halogenated heterocycles (e.g., pyrazoles, pyridines, and benzothiazoles), which are historically challenging due to their propensity to coordinate and poison transition metal catalysts[5].

-

Thioethers and Sulfonates : Recent advancements have shown that 4-cyanophenylzinc iodide can couple with thiomethyl-substituted alkynes and arenes, expanding the electrophile scope beyond traditional halides[7].

Quantitative Cross-Coupling Performance

The following table summarizes the reactivity of 4-cyanophenylzinc iodide across various electrophilic coupling partners.

| Electrophile | Catalyst / Ligand System | Reaction Conditions | Yield (%) | Ref. |

| 4-Bromoaniline | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | THF, 25 °C, 1 h | 98 | [4] |

| Substituted Pyrazole Halides | Pd(PPh₃)₄ (5 mol%) | THF, 25 °C, 16 h | 52 | [5] |

| Benzothiazole Derivatives | Pd(OAc)₂ (2.5 mol%) / SPhos (5 mol%) | THF, 25 °C, 16 h | 74 - 83 | [7] |

| Thiomethyl-substituted Alkynes | Pd(OAc)₂ (2.5 mol%) / SPhos (5 mol%) | THF, 25 °C, 16 h | 74 | [7] |

Mechanistic Insights: The Negishi Catalytic Cycle

To master the reactivity of 4-cyanophenylzinc iodide, one must understand the catalytic cycle that governs its interaction with electrophiles. When using a Pd/SPhos catalyst system, the reaction proceeds through three fundamental steps:

-

Oxidative Addition : The monoligated Pd(0) active species inserts into the carbon-halogen bond of the electrophile. The electron-rich dicyclohexylphosphine moiety of SPhos increases the electron density on the palladium center, accelerating this step even for traditionally unreactive aryl chlorides[6].

-

Transmetalation : The critical step where 4-cyanophenylzinc iodide transfers its aryl group to the Pd(II) complex. The zinc halide byproduct is eliminated. The covalent nature of the Zn-C bond makes this step slower than with Grignard reagents, which is why highly active catalysts are required.

-

Reductive Elimination : The steric bulk of the SPhos biaryl backbone forces the two aryl groups on the Pd(II) center into close proximity, drastically lowering the activation energy for reductive elimination. This releases the biaryl product and regenerates the Pd(0) catalyst[6].

Caption: The Pd/SPhos-catalyzed Negishi cross-coupling cycle for 4-cyanophenylzinc iodide.

Experimental Workflows and Self-Validating Protocols

To ensure high fidelity and reproducibility, the following protocol details the Negishi cross-coupling of 4-cyanophenylzinc iodide with 4-bromoaniline. This protocol is designed as a self-validating system: each step contains an internal check to verify success before proceeding.

Protocol: Palladium-Catalyzed Cross-Coupling of 4-Cyanophenylzinc Iodide

Reagents Required:

-

4-Cyanophenylzinc iodide (0.50 M in THF)[1]

-

4-Bromoaniline (Electrophile)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)[6]

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Catalyst Activation (The "Pre-Catalyst" Check):

-

Action: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in anhydrous THF.

-

Causality: Pd(OAc)₂ is a Pd(II) source that must be reduced in situ to the active Pd(0) species. SPhos acts both as the ligand and the reducing agent in this initial step.

-

Validation: Stir at room temperature for 15-20 minutes. A distinct color change (typically from orange/red to a pale yellow or clear solution) validates the formation of the active Pd(0)-SPhos complex[6].

-

-

Electrophile Introduction:

-

Action: Add 4-bromoaniline (1.0 equivalent) to the active catalyst solution.

-

Causality: The electron-rich nature of the amine group on 4-bromoaniline makes the C-Br bond less electrophilic, which is why the highly active SPhos ligand is mandatory to force the oxidative addition[4].

-

-

Organozinc Addition (The Coupling Phase):

-

Action: Slowly add 4-cyanophenylzinc iodide (1.2 equivalents, 0.50 M in THF) dropwise via syringe at 25 °C.

-

Causality: A slight excess of the zinc reagent compensates for any adventitious moisture in the system that might protonate the organometallic species. Room temperature is maintained to prevent homocoupling of the zinc reagent[4].

-

-

Reaction Monitoring:

-

Action: Stir the reaction for 1 hour. Monitor via TLC or GC-MS.

-

Validation: The complete disappearance of the 4-bromoaniline peak/spot confirms the completion of the catalytic turnover.

-

-

Quench and Isolation:

-

Action: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether or ethyl acetate.

-

Causality: NH₄Cl safely protonates any unreacted zinc reagent without generating highly acidic conditions that could hydrolyze the cyano group. The zinc salts partition into the aqueous layer, leaving the biaryl product in the organic phase.

-

Caption: Step-by-step experimental workflow for the Negishi cross-coupling protocol.

Applications in Drug Development

The incorporation of the 4-cyanophenyl moiety is highly strategic in medicinal chemistry. The cyano group serves as a robust, metabolically stable pharmacophore that can participate in hydrogen bonding with target proteins. Furthermore, it acts as a versatile synthetic handle post-coupling:

-

Tetrazole Synthesis: The cyano group can be converted into a tetrazole via [3+2] cycloaddition with sodium azide, yielding a bioisostere for carboxylic acids commonly found in Angiotensin II receptor blockers (ARBs).

-

Amine Generation: Reduction of the nitrile yields primary benzylamines, essential motifs in kinase inhibitors and CNS-active compounds.

By leveraging the controlled reactivity of 4-cyanophenylzinc iodide, drug development professionals can construct complex, highly functionalized biaryl scaffolds with exceptional precision and yield.

References

-

[3] Rieke Metals. "Catalog 2014-2015 - Rieke Metals". riekemetals.com. URL: [Link]

-

Gosmini, C., & Corpet, M. "Arylzinc Cross-Coupling Reactions". thieme-connect.de. URL: [Link]

-

[4] Manolikakes, G. "Transition-Metal Catalyzed Cross-Coupling Reactions". uni-muenchen.de. URL:[Link]

-

[5] Metzger, A. "Preparation and Applications of Benzylic Zinc Chlorides". core.ac.uk. URL: [Link]

-

[7] Despotopoulou, C. "Sulfoxide-Controlled Functionalization of Arenes and Heterocycles". uni-muenchen.de. URL:[Link]

Sources

- 1. 4-Cyanophenylzinc iodide, 0.50 M in THF | 220213-92-3 [sigmaaldrich.com]

- 2. 4-Cyanophenylzinc iodide, 0.50 M in THF | 220213-92-3 [sigmaaldrich.com]

- 3. riekemetals.com [riekemetals.com]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | 657408-07-6 | Benchchem [benchchem.com]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Solubility of 4-Cyanophenylzinc iodide in different solvents

An In-depth Technical Guide to the Solubility of 4-Cyanophenylzinc Iodide

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-cyanophenylzinc iodide, a crucial reagent in modern organic synthesis, particularly in Negishi cross-coupling reactions. The guide is intended for researchers, chemists, and drug development professionals who utilize organozinc reagents and seek a deeper understanding of their behavior in solution. We will explore the theoretical underpinnings of its solubility, present available data, and provide a detailed, field-proven protocol for experimentally determining its solubility in various organic solvents. This document emphasizes the causality behind experimental choices and is grounded in established chemical principles to ensure scientific integrity and practical utility.

Introduction: The Importance of 4-Cyanophenylzinc Iodide in Synthesis

4-Cyanophenylzinc iodide is a highly valuable organometallic reagent, prized for its ability to participate in carbon-carbon bond-forming reactions, most notably the palladium-catalyzed Negishi cross-coupling. Its utility stems from a favorable balance of reactivity and functional group tolerance, allowing for the introduction of the cyanophenyl motif into complex molecular architectures. The cyano group itself is a versatile functional handle, readily converted to amines, carboxylic acids, and other valuable moieties.

The successful application of 4-cyanophenylzinc iodide, like any reagent used in solution, is critically dependent on its solubility in the chosen reaction solvent. Inadequate solubility can lead to heterogeneous reaction mixtures, reduced reaction rates, and inconsistent results. Conversely, a thorough understanding of its solubility profile allows for rational solvent selection, optimization of reaction conditions, and ultimately, more robust and reproducible synthetic outcomes.

Theoretical Framework for Solubility

The solubility of 4-cyanophenylzinc iodide is governed by a combination of factors, primarily the polarity of the solvent, its coordinating ability, and the inherent structure of the organozinc species itself.

The Principle of "Like Dissolves Like"

At its core, solubility is dictated by the principle that a solute will dissolve best in a solvent that has a similar polarity.[1] 4-Cyanophenylzinc iodide possesses both polar (the C-Zn and Zn-I bonds, the cyano group) and nonpolar (the phenyl ring) characteristics. The carbon-zinc bond is a polar covalent bond, with polarization towards the carbon atom.[2] This inherent polarity suggests that polar solvents will be more effective at solvating the molecule than nonpolar solvents.

-

Polar Aprotic Solvents: These solvents, such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), are particularly well-suited for dissolving organozinc halides.[3][4] They possess strong dipoles that can interact favorably with the polar C-Zn and Zn-I bonds, but lack acidic protons that would react with the organozinc reagent.[2]

-

Nonpolar Solvents: Solvents like hexane and toluene are generally poor choices for dissolving organozinc halides due to their inability to effectively solvate the polar regions of the molecule.[1]

The Crucial Role of Solvent Coordination

Beyond simple polarity, the ability of a solvent to act as a Lewis base and coordinate to the zinc center is a primary driver of solubility. The zinc atom in 4-cyanophenylzinc iodide is electron-deficient and readily accepts electron density from donor solvents.

This coordination has several important consequences:

-

Breaking Down the Crystal Lattice: In the solid state, organozinc halides can exist as aggregated or polymeric structures. Coordinating solvents break down these aggregates, surrounding the individual organozinc molecules and facilitating their dissolution.

-

Stabilization of the Monomer: In solution, solvents like THF are known to form stable, monomeric complexes with organozinc halides.[4][5] This solvation shell prevents the reagent from precipitating out of solution. The coordination environment around the zinc center is critical as it dictates the downstream reactivity of the reagent.[4]

The interaction between an organozinc reagent and a coordinating solvent can be visualized as follows:

Caption: Coordination of THF molecules to the zinc center of 4-cyanophenylzinc iodide, enhancing its solubility.

The Influence of Additives: The LiCl Effect

In the preparation of organozinc reagents from zinc metal, the addition of lithium chloride (LiCl) is a common and highly effective strategy to enhance their formation and solubility.[3] While 4-cyanophenylzinc iodide is often prepared via transmetalation, the "LiCl effect" provides valuable insight into the solution behavior of these species. LiCl accelerates the solubilization of organozinc intermediates from the surface of the zinc metal by forming soluble "ate" complexes.[3] This principle underscores the importance of the overall composition of the solution, not just the primary solvent, in determining the solubility of the organozinc reagent.

Quantitative Solubility Data

Precise, experimentally determined solubility data for 4-cyanophenylzinc iodide across a wide range of solvents is not extensively reported in peer-reviewed literature. However, valuable information can be gleaned from its commercial availability and from general principles of organozinc chemistry.

| Solvent | Common Abbreviation | Type | Known Solubility / Expected Performance |

| Tetrahydrofuran | THF | Polar Aprotic Ether | Soluble. Commercially available as a 0.5 M solution. |

| N,N-Dimethylformamide | DMF | Polar Aprotic Amide | Expected to be Soluble. DMF's high polarity and coordinating ability make it a good candidate solvent for organozinc reagents.[3][6][7] |

| Toluene | - | Nonpolar Aromatic | Expected to have Low Solubility. Lacks the polarity and strong coordinating ability to effectively solvate the organozinc halide. |

| Dioxane | - | Polar Aprotic Ether | Expected to be Soluble. Similar to THF, but its bidentate nature may influence coordination and solubility. |

| Acetonitrile | MeCN | Polar Aprotic Nitrile | Expected to be Soluble. A polar, coordinating solvent, though the nitrile group's interaction with the zinc center may differ from that of ethers or amides.[6] |

| Diethyl Ether | Et₂O | Nonpolar Ether | Expected to have Moderate to Low Solubility. Less polar than THF, which generally translates to lower solvating power for polar organometallics. |

| Hexanes | - | Nonpolar Alkane | Expected to be Insoluble. A nonpolar, non-coordinating solvent. |

Note: "Expected Performance" is based on established principles of organometallic chemistry and solvent properties. For critical applications, experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for 4-cyanophenylzinc iodide in a specific solvent, a carefully controlled experimental procedure is necessary. Given the air- and moisture-sensitive nature of this reagent, all manipulations must be performed using appropriate air-free techniques.[2][8] The most widely accepted method for determining equilibrium solubility is the shake-flask method.[1]

Safety Precautions

-

4-Cyanophenylzinc iodide and its solutions are flammable and may be harmful if swallowed or inhaled.

-

The reagent is air- and moisture-sensitive and may be pyrophoric.[2] All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen).

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

-

Work in a well-ventilated fume hood.

Required Equipment and Reagents

-

Source of dry, inert gas (argon or nitrogen) with a dual-manifold Schlenk line.

-

Schlenk flasks or vials with septa.

-

Gas-tight syringes and needles.

-

Anhydrous solvents (the quality of the solvent is critical).

-

Solid 4-cyanophenylzinc iodide or a concentrated stock solution.

-

Temperature-controlled shaker or stirrer plate.

-

Inert syringe filters (e.g., 0.45 µm PTFE).

-

Analytical balance.

-

Volumetric flasks.

-

An appropriate analytical instrument for quantification (e.g., HPLC, GC, or ICP-OES).

Step-by-Step Methodology: The Shake-Flask Method

The following workflow is adapted for air-sensitive reagents.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method for an air-sensitive compound.

Detailed Steps:

-

Preparation: Under a positive pressure of inert gas, add an excess amount of solid 4-cyanophenylzinc iodide to a tared Schlenk flask. "Excess" means enough solid will remain undissolved at equilibrium. Record the initial mass of the flask.

-

Solvent Addition: Using a gas-tight syringe, add a precise volume of the desired anhydrous solvent to the flask.

-

Equilibration: Seal the flask and place it on a shaker or stirrer in a temperature-controlled environment (e.g., a 25 °C water bath). Agitate the mixture for a prolonged period (24 to 48 hours is typical) to ensure that the solution reaches equilibrium saturation.

-

Phase Separation: Once equilibrated, remove the flask from the shaker and allow the undissolved solid to settle completely.

-

Sampling: Under a positive flow of inert gas, carefully draw a sample of the clear supernatant into a gas-tight syringe fitted with a PTFE syringe filter. This step is critical to ensure no solid particulates are transferred.

-

Quantification:

-

Dispense the filtered, saturated solution into a tared, sealed volumetric flask and record the mass. This allows for the determination of the solution's density.

-

Dilute the sample to a concentration suitable for the chosen analytical method.

-

Analyze the diluted sample using a pre-calibrated instrument to determine the precise concentration of 4-cyanophenylzinc iodide.

-

-

Data Reporting: Report the solubility in standard units such as mg/mL or moles per liter (M) at the specified temperature.[1]

Conclusion

The solubility of 4-cyanophenylzinc iodide is a critical parameter for its effective use in organic synthesis. Its dissolution is primarily driven by the polarity and coordinating ability of the solvent, with polar aprotic solvents like THF being particularly effective. While comprehensive quantitative data remains sparse in the literature, the commercial availability of a 0.5 M solution in THF provides a strong benchmark. For applications requiring precise knowledge of solubility in other solvent systems, the detailed experimental protocol provided in this guide offers a robust framework for obtaining reliable data under the necessary air-free conditions. By understanding the principles that govern its solubility and employing rigorous experimental techniques, researchers can optimize their reaction conditions and unlock the full synthetic potential of this versatile organozinc reagent.

References

- Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. PMC.

- Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis. PMC - NIH.

- General Experimental Protocol for Determining Solubility. Benchchem.

- Mechanistic Studies of Organozinc Reagent Formation using Single-Particle Fluorescence Microscopy. eScholarship.org.

- 4-Cyanophenylzinc iodide, 0.50 M in THF. Sigma-Aldrich.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- Organozinc reagents in solution: insights from ab initio molecular dynamics and X-ray absorption spectroscopy. ChemRxiv.

- Process for the preparation of organozinc halides.

- Organozinc chemistry. Wikipedia.

- Aggregation of Organozinc Species in Solution and Their Reactivity. Unknown Source.

- 3-Cyanophenylzinc iodide 0.5M tetrahydrofuran. Sigma-Aldrich.

- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.

- Organozinc Compounds in N,N-Dimethylformamide: Stability Towards Degradation and Reactivity in Negishi Cross-Coupling Reactions. ChemRxiv.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 3. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 7. chemrxiv.org [chemrxiv.org]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Comprehensive Technical Guide & Safety Data Profile: 4-Cyanophenylzinc Iodide (0.5 M in THF)

Executive Summary

4-Cyanophenylzinc iodide is a highly specific, functionalized organometallic reagent predominantly utilized in Negishi cross-coupling reactions. Because it allows for the direct, transition-metal-catalyzed installation of a benzonitrile moiety onto complex electrophiles, it is a cornerstone reagent in late-stage drug development and advanced materials synthesis[1]. However, its formulation as a 0.5 M solution in anhydrous tetrahydrofuran (THF) presents a complex safety profile. This whitepaper synthesizes the critical safety data sheet (SDS) information, mechanistic toxicology, and field-proven protocols required to handle and utilize this reagent with absolute scientific rigor.

Chemical Identity & Physical Properties

To establish a baseline for safe handling, the fundamental physicochemical parameters of the reagent and its delivery matrix are summarized below.

| Parameter | Detail |

| Chemical Name | 4-Cyanophenylzinc iodide |

| CAS Number | 220213-92-3[2] |

| Molecular Formula | C7H4INZn |

| Formulation | 0.50 M solution in Tetrahydrofuran (THF) |

| Appearance | Liquid (typically dark/brown solution) |

| Reactivity Profile | Moisture-sensitive, air-sensitive, organometallic |

Hazard Identification & SDS Core Data

Because 4-cyanophenylzinc iodide is commercially distributed and handled as a THF solution, its SDS profile is heavily dictated by the solvent's properties, compounded by the water-reactive nature of the organozinc species[3].

| GHS Classification | Hazard Statement | Causality / Mechanism |

| Flam. Liq. 2 | H225: Highly flammable liquid and vapor | THF solvent has a low flash point (-14 °C) and high vapor pressure. |

| Eye Irrit. 2 | H319: Causes serious eye irritation | THF rapidly defats mucosal tissue, causing severe localized irritation. |

| Carc. 2 | H351: Suspected of causing cancer | Hepatic oxidative metabolism of THF yields reactive, potentially genotoxic intermediates. |

| STOT SE 3 | H335, H336: Respiratory irritation, dizziness | High volatility leads to inhalation of CNS-depressing ether vapors. |

| EUH019 | May form explosive peroxides | Ethers autoxidize in the presence of light/oxygen to form shock-sensitive peroxides. |

| Water-Reactive | Reacts violently with water | The highly polarized C-Zn bond hydrolyzes exothermically upon contact with moisture. |

Mechanistic Toxicology & Safety Causality

As a Senior Application Scientist, it is critical to understand why a reagent is hazardous, rather than simply memorizing hazard codes. The safety profile of 4-cyanophenylzinc iodide is inherently dual-natured:

-

Solvent-Driven Hazards (THF): THF is highly flammable and prone to radical-mediated autoxidation. Upon prolonged exposure to air and light, it forms explosive polymeric peroxides[3]. Furthermore, as an ether, THF acts as a central nervous system depressant and is classified as a suspected carcinogen (Carc. 2) due to its metabolic oxidation pathways in the liver, which can generate reactive intermediates that induce cellular stress[3].

-

Reagent-Driven Hazards (Organozinc): The carbon-zinc bond is highly polarized. While it is thermodynamically less reactive than Grignard or organolithium reagents—a property that allows for its exceptional functional group tolerance (e.g., the survival of the electrophilic cyano group)—it remains highly moisture-sensitive[1]. Exposure to water causes an immediate, exothermic hydrolysis reaction. This yields 4-benzonitrile, zinc hydroxide, and hydrogen iodide, which can rapidly over-pressurize sealed containers and generate corrosive byproducts.

Safe Handling & Storage Protocol (Self-Validating System)

A protocol is only as reliable as its internal validation mechanisms. To ensure both laboratory safety and synthetic reproducibility, the following self-validating workflow must be strictly adhered to:

-

Atmosphere Control: Always handle the reagent via rigorous Schlenk line techniques or inside a nitrogen/argon-filled glovebox. Never expose the bulk solution to ambient air.

-

Peroxide Validation: Before use, test the THF solution for peroxides using potassium iodide (KI) starch strips. A negative result (no color change) validates safe usage and confirms the solvent matrix has not degraded into shock-sensitive hazards.

-

Titer Validation: Organozinc reagents slowly degrade over time via adventitious moisture ingress. Perform an active zinc titration using a known quantity of iodine (

) in a saturated LiCl/THF solution until the brown color persists. This validates the exact molarity of the active C-Zn species, ensuring stoichiometric precision in downstream couplings and preventing reaction stalling. -

Storage: Store at 2–8 °C under an inert atmosphere. Seal the septum tightly with Parafilm and store inside a secondary containment vessel to prevent moisture ingress and mitigate the risk of a primary container fracture.

Application: Negishi Cross-Coupling Workflow

The Negishi coupling of 4-cyanophenylzinc iodide with an aryl or vinyl halide is a premier method for synthesizing unsymmetrical biaryls[1]. The use of a dialkylbiarylphosphine ligand, such as SPhos, paired with a palladium source (e.g.,

Causality of Experimental Choices:

-

Catalyst/Ligand Choice: SPhos is selected because its electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of the aryl halide, while its sterically demanding biphenyl backbone facilitates rapid reductive elimination, preventing off-target homocoupling[4].

-

Temperature: The reaction is typically run at room temperature to 50 °C. The mild reactivity of the organozinc reagent prevents unwanted nucleophilic addition to the cyano group.

-

Quench: Saturated aqueous

is used for the quench. Its mild acidity safely neutralizes unreacted organozinc and precipitates zinc salts without creating highly basic conditions that could hydrolyze the newly formed biaryl nitrile.

Step-by-Step Methodology

-

Catalyst Setup: In a flame-dried Schlenk flask under argon, charge

(2 mol%) and SPhos (4 mol%)[4]. -

Solvation & Activation: Add anhydrous THF (2 mL/mmol) and stir for 15–20 minutes at room temperature to pre-form the active

complex. The solution will typically transition to a distinct yellow/orange hue, validating catalyst formation. -

Electrophile Addition: Add the aryl halide (1.0 equivalent) to the active catalyst solution.

-

Transmetalation: Dropwise, add the titrated 4-cyanophenylzinc iodide solution (1.2–1.5 equivalents)[4]. The slight excess compensates for any trace moisture and drives the transmetalation equilibrium forward.

-

Monitoring (Self-Validation): Stir for 2–4 hours. Validate reaction completion via TLC or LC-MS. The complete consumption of the aryl halide confirms the catalytic cycle's efficiency.

-

Workup: Cool the vessel to 0 °C and quench carefully dropwise with saturated aqueous

. Extract the aqueous layer with ethyl acetate, wash the combined organics with brine, dry over

Workflow Visualization

Fig 1: Negishi cross-coupling workflow using 4-cyanophenylzinc iodide and Pd/SPhos catalysis.

References

-

Organozinc Reagents Catalog 2014-2015 Source: Rieke Metals URL:[Link]

-

Tetrahydrofuran - SAFETY DATA SHEET Source: Penta Chemicals URL:[Link]

Sources

Methodological & Application

Application Note: High-Fidelity Biaryl Synthesis via Negishi Coupling with 4-Cyanophenylzinc Iodide

Topic: Palladium-catalyzed biaryl synthesis using 4-Cyanophenylzinc iodide Content Type: Detailed Application Notes and Protocols

Executive Summary

The introduction of a nitrile (cyano) group onto an aromatic ring is a pivotal transformation in medicinal chemistry, serving as a gateway to benzylamines, amides, and carboxylic acids. While traditional methods (e.g., Rosenmund-von Braun reaction) require harsh conditions, the Negishi coupling utilizing 4-Cyanophenylzinc iodide offers a mild, chemoselective alternative.

This guide details the preparation, handling, and catalytic application of 4-Cyanophenylzinc iodide. Unlike Grignard reagents, which attack the nitrile moiety, this organozinc reagent is perfectly stable at room temperature, provided the "Knochel-type" stabilization with Lithium Chloride (LiCl) is employed.

Mechanistic Insight & Reaction Design

The "Knochel Effect"

The reagent is rarely pure Ar-Zn-I. It is best synthesized and utilized as the complex Ar-Zn-I·LiCl .

-

Solubilization: Pure organozinc halides often aggregate on the metal surface, stalling the reaction. LiCl breaks these aggregates, forming soluble zincate species (e.g., ArZn(I)(Cl)Li).

-

Acceleration: The zincate species exhibits a more polarized C-Zn bond, significantly accelerating the transmetallation step in the catalytic cycle.

Catalytic Cycle Visualization

The following diagram illustrates the pathway, emphasizing the role of the Zinc-Lithium cluster during transmetallation.

Figure 1: Catalytic cycle of the Negishi coupling. The transmetallation step is facilitated by the LiCl-complexed zinc reagent.

Reagent Preparation Protocol (Self-Validating)

Objective: Synthesize a 0.5 M – 1.0 M solution of 4-Cyanophenylzinc iodide · LiCl in THF.[1][2][3][4] Note: While commercially available, fresh preparation ensures maximum activity.

Materials

-

Precursor: 4-Iodobenzonitrile (CAS: 3058-39-7)

-

Metal: Zinc dust (<10 micron, activated)

-

Additive: Lithium Chloride (anhydrous)[2]

-

Solvent: THF (Anhydrous, <50 ppm water)

Step-by-Step Procedure (Direct Insertion)

-

LiCl Drying (Critical): Place LiCl (1.1 equiv relative to Zn) in a Schlenk flask. Heat to 150°C under high vacuum (0.1 mbar) for 2 hours. Failure here leads to hydrolysis of the reagent.

-

Zinc Activation: Cool flask to RT under Argon. Add Zinc dust (1.5 equiv).[2][5] Re-evacuate and heat to 140°C for 15 mins. Cool to RT.

-

Solvation: Add anhydrous THF. Add 5 mol% TMSCl and 1 mol% 1,2-dibromoethane to activate the Zn surface. Stir for 10 mins.

-

Insertion: Add 4-Iodobenzonitrile (1.0 equiv) dissolved in THF.

-

Reaction: Stir at 25°C. The reaction is typically complete in 12–24 hours.

-

Validation Check: Aliquot hydrolysis. Take 0.1 mL, quench with HCl, check by GC/LC. Disappearance of Ar-I indicates conversion.

-

-

Filtration: Turn off stirring. Allow excess Zn to settle (1-2 hrs). Cannulate the supernatant (the active reagent) into a dry, Argon-flushed storage flask.

Validation: Iodine Titration

Never assume molarity. You must titrate before use.

-

Weigh exactly 254 mg Iodine (1.0 mmol) into a dry flask.

-

Dissolve in 2 mL dry THF.

-

Add the organozinc solution dropwise via syringe.

-

Endpoint: The dark brown iodine color vanishes, becoming clear/yellow.

-

Calculation:

Standard Coupling Protocol

Catalyst Selection:

-

Standard: Pd(PPh3)4 (Robust, cheap)

-

Challenging/Steric:Pd-PEPPSI-IPr (Highly recommended for high yields) or SPhos Pd G2 .

Experimental Workflow

Figure 2: General workflow for Negishi cross-coupling.

Detailed Procedure (Pd-PEPPSI-IPr Method)

-

Setup: Flame-dry a reaction vial equipped with a stir bar and septum. Purge with Argon.

-

Charging: Add the electrophile (Aryl bromide/iodide, 1.0 mmol) and Pd-PEPPSI-IPr (2 mol%, ~13 mg).

-

Solvent: Add 2 mL anhydrous THF (or THF/NMP 2:1 for chlorides).

-

Reagent Addition: Add the titrated 4-Cyanophenylzinc iodide solution (1.2 – 1.5 equiv) dropwise over 2 minutes at Room Temperature.

-